molecular formula C16H19N3O2 B4766130 N-(2-methoxy-5-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea

N-(2-methoxy-5-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea

Cat. No. B4766130
M. Wt: 285.34 g/mol
InChI Key: VBEPREPLXRQSEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives often involves directed lithiation and subsequent reactions with electrophiles. For example, directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea under specific conditions leads to the introduction of substituents at strategic positions, facilitating the synthesis of complex urea compounds (Smith et al., 2013). Additionally, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement provides a method for synthesizing ureas from carboxylic acids, demonstrating versatility in urea synthesis (Thalluri et al., 2014).

Molecular Structure Analysis

The crystal structure analysis of urea derivatives, such as N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, reveals complex solid-state structures characterized by multiple symmetry-independent molecules, highlighting the diverse conformational possibilities of urea compounds (Kumar et al., 2000).

Chemical Reactions and Properties

Urea derivatives engage in a variety of chemical reactions, demonstrating a broad range of chemical behaviors. The association of N-(pyridin-2-yl),N'-substituted ureas with naphthyridines and benzoates showcases the ability of ureas to form complexes through hydrogen bonding, influenced by substituent effects (Ośmiałowski et al., 2013).

Physical Properties Analysis

The synthesis and characterization of urea derivatives often reveal their physical properties, such as solubility and stability. For instance, acyclic nucleosides derived from urea show potent inhibitory activities and high water solubility, critical for pharmaceutical applications (Lin & Liu, 1985).

Chemical Properties Analysis

The modification of urea compounds, such as replacing acetamide groups with alkylurea, can lead to significant changes in their chemical properties, including antiproliferative activities and reduced toxicity. This highlights the chemical versatility of urea derivatives in medicinal chemistry (Wang et al., 2015).

properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-7-8-15(21-3)14(10-11)19-16(20)18-12(2)13-6-4-5-9-17-13/h4-10,12H,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEPREPLXRQSEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)NC(C)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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